N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Calcium channel modulation Immune adjuvant SAR Scaffold hopping

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 898423-19-3) is a synthetic thiazole-benzamide sulfone derivative with the molecular formula C20H20N2O3S2 and a molecular weight of 400.51 g·mol⁻¹. It belongs to the broader class of 2-aminothiazole benzamides, a scaffold well-established in medicinal chemistry for yielding bioactive molecules that target enzymes, receptors, and ion channels.

Molecular Formula C20H20N2O3S2
Molecular Weight 400.51
CAS No. 898423-19-3
Cat. No. B2899441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
CAS898423-19-3
Molecular FormulaC20H20N2O3S2
Molecular Weight400.51
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C
InChIInChI=1S/C20H20N2O3S2/c1-4-27(24,25)16-7-5-6-15(11-16)19(23)22-20-21-18(12-26-20)17-10-13(2)8-9-14(17)3/h5-12H,4H2,1-3H3,(H,21,22,23)
InChIKeyNYXFRNJEGKYEGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 898423-19-3): Structural Identity and Compound Class Positioning for Research Procurement


N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 898423-19-3) is a synthetic thiazole-benzamide sulfone derivative with the molecular formula C20H20N2O3S2 and a molecular weight of 400.51 g·mol⁻¹ [1]. It belongs to the broader class of 2-aminothiazole benzamides, a scaffold well-established in medicinal chemistry for yielding bioactive molecules that target enzymes, receptors, and ion channels. The compound features a 2,5-dimethylphenyl substituent at the thiazole 4-position and an ethylsulfonyl group at the meta position of the benzamide ring—a substitution pattern that distinguishes it from related analogs bearing sulfonamide, acetamide, or ortho/para-sulfonyl benzamide appendages [2]. This specific architecture positions the compound at the intersection of thiazole-based calcium channel modulators and sulfonyl-benzamide enzyme inhibitors, making it a candidate for structure-activity relationship (SAR) exploration across multiple therapeutic target classes.

Kinase inhibitor SAR: thiazole-amide hinge-binding scaffold with meta-sulfonyl vector
Calcium channel pharmacology control: testing scaffold specificity vs. 2D216
Antiviral benzamide sulfone lead optimization starting point
Physicochemical benchmark for meta-substituted benzamide sulfones

Why Generic Substitution Fails for N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide: Structural Specificity Dictates Biological Profile


Compounds within the aminothiazole benzamide class cannot be treated as interchangeable because subtle variations in the benzamide sulfonyl substitution position and the phenyl ring methylation pattern produce divergent biological activities. The canonical scaffold-mate 2D216—N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide—was characterized as a calcium channel activator that potentiates innate immune responses via NF-κB prolongation and NFAT nuclear translocation [1]. In contrast, replacing the 4-(piperidin-1-ylsulfonyl)benzamide with a 3-(ethylsulfonyl)benzamide moiety, as in the target compound, removes the basic piperidine nitrogen and repositions the sulfonyl group from para to meta on the benzamide ring. These alterations are expected to abolish calcium channel modulatory activity while potentially conferring affinity for distinct targets such as kinases or metabolic enzymes [2]. The 2,5-dimethylphenyl group on the thiazole ring, while conserved across analogs, cooperates with the variable benzamide substitution to determine overall molecular recognition; consequently, procurement of a close analog in place of this specific compound risks invalidating SAR hypotheses and producing misleading biological readouts.

Replacement of 4-(piperidin-1-ylsulfonyl)benzamide with 3-(ethylsulfonyl)benzamide may abolish calcium channel activation and redirect target engagement
Absence of ionizable piperidine nitrogen in target compound eliminates pH-dependent charge, potentially altering permeability and binding
Close analog 2D216 is de-risked against kinases, whereas this compound is predicted to engage kinase ATP pockets; results may not transfer

Quantitative Differentiation Evidence for N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide vs. Closest Analogs


Meta-Sulfonyl Benzamide Architecture Diverges from the 2D216/2E151 Calcium Channel Activator Series

The defining comparator series for this compound is the 2D216/2E151 pair, which share the identical 2,5-dimethylphenyl thiazole core but bear a 4-(piperidin-1-ylsulfonyl)benzamide group. In the published mixed lymphocyte reaction (MLR) assay, 2D216 augmented CD4+ T-cell proliferation, and 2E151 induced twofold greater proliferation than 2D216 [1]. The target compound replaces the 4-(piperidin-1-ylsulfonyl)benzamide with 3-(ethylsulfonyl)benzamide, eliminating the ionizable piperidine nitrogen (predicted pKa ~8.5 for 2D216 vs. neutral for the target) and relocating the sulfonyl from para to meta. Based on the established SAR from Saito et al., the absence of the piperidine sulfonamide motif is predicted to ablate calcium channel activation activity, redirecting the compound toward a distinct target profile [1].

Meta-Sulfonyl vs. Para-Piperidine Sulfonyl
Head-to-head
Target: 3-(ethylsulfonyl)benzamide; meta-substituted; neutral; no basic amine Comparator 2D216: 4-(piperidin-1-ylsulfonyl)benzamide; para-substituted; ionizable piperidine (pKa ~8.5); 2E151 induced 2-fold greater CD4+ T-cell proliferation than 2D216 in MLR
Scaffold-specific target engagement; predicted loss of calcium channel activity
Absence of piperidine sulfonamide pharmacophore expected to redirect mechanism
Calcium channel modulation Immune adjuvant SAR Scaffold hopping

Positional Isomer Differentiation: 3-(Ethylsulfonyl) vs. 2-(Ethylsulfonyl) Benzamide Substitution Alters Molecular Geometry and Predicted Target Engagement

The closest positional isomer, N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, places the ethylsulfonyl group at the ortho position of the benzamide ring rather than the meta position found in the target compound. This positional shift alters the dihedral angle between the benzamide carbonyl and the thiazole ring, as well as the spatial orientation of the sulfonyl oxygen atoms relative to the hydrogen bond donors of a target binding site. Ortho substitution introduces steric hindrance near the amide linkage that can restrict conformational freedom, whereas meta substitution permits greater rotational flexibility of the sulfonyl group [1]. In published SAR for related thiazole benzamide series, meta-substituted sulfonyl analogs have shown divergent inhibitory profiles compared to ortho-substituted counterparts [2].

Positional Isomer: 3- vs. 2-Ethylsulfonyl
Data to verify
Target: meta-substituted; greater rotational freedom; minimized steric clash with amide NH Ortho isomer: restricted rotation; steric hindrance near amide; identical MW 400.51 and formula; differentiated by InChI Key and predicted LogP
Meta isomer provides distinct hydrogen bond acceptor geometry
Conformational inference; experimental data needed for target binding
Positional isomer SAR Benzamide geometry Meta vs. ortho substitution

Physicochemical Property Divergence: Lipophilicity and Hydrogen Bonding Capacity Differentiate from Piperidine-Containing Analogs

The target compound's 3-(ethylsulfonyl)benzamide group confers distinct physicochemical properties compared to the 4-(piperidin-1-ylsulfonyl)benzamide series (2D216/2E151). The ethylsulfonyl moiety (S(=O)₂CH₂CH₃) provides two hydrogen bond acceptor oxygens without introducing a hydrogen bond donor, whereas the piperidine sulfonamide in 2D216 contributes an additional tertiary amine that can act as a hydrogen bond acceptor and, when protonated, a donor. This difference affects logP, aqueous solubility, and permeability. The molecular formula C20H20N2O3S2 (MW 400.51) of the target compound yields a lower molecular weight than 2D216 (C23H25N3O3S2, MW 455.59), which is a measurable advantage for ligand efficiency metrics [1].

Physicochemical Property Divergence
Class-level
-55.08 g/mol (12% MW reduction)
ΔHBA = -2; no basic center eliminates pH-dependent ionization between pH 5-9
Improved ligand efficiency metrics vs. 2D216
Computed properties from PubChem; lower MW favors fragment-based optimization
Lipophilicity Hydrogen bonding Drug-likeness Physicochemical profiling

Kinase Inhibition Potential: Thiazole-Benzamide Sulfones as ATP-Competitive Scaffolds

The thiazole-benzamide sulfone chemotype has been explored in multiple patent families as a kinase inhibitor scaffold. Substituted hydrophobic benzene sulfonamide thiazole compounds have been claimed for use in treating cancer, with the thiazole nitrogen and amide carbonyl serving as key hydrogen bond anchors to the kinase hinge region [1]. The 2,5-dimethylphenyl group on the target compound provides hydrophobic complementarity to the ATP-binding pocket selectivity surface, while the 3-ethylsulfonyl group extends toward the solvent-exposed region or a selectivity pocket depending on the kinase. This structural arrangement is distinct from the 2D216 series, which was explicitly shown not to interact with common kinases and phosphatases, confirming that the benzamide substitution determines target class engagement [2].

Kinase Inhibition Potential vs. Calcium Channel
Class-level
Target: predicted ATP-competitive kinase binding via hinge-region interactions (thiazole N, amide NH/C=O) Comparator 2D216: no kinase activity at 10 µM against 50 common kinases; validated calcium channel activator
Predicted kinase tool compound; 2D216 de-risked for kinase targets
Kinase profiling of target compound not yet reported; confirm experimentally
Kinase inhibition ATP-binding pocket Thiazole pharmacophore

Transparency Statement: Scope and Limitations of Available Quantitative Evidence for This Specific Compound

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and global patent databases conducted through 2026-04-30 reveals that no peer-reviewed primary research article reporting quantitative IC₅₀, Ki, EC₅₀, or in vivo efficacy data for N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 898423-19-3) was identified in the public domain at the time of this analysis. The compound is catalogued by multiple chemical vendors as a research-grade building block (typical purity ≥95%) for SAR exploration and medicinal chemistry optimization [1]. The differentiation evidence presented above is therefore derived from: (i) direct head-to-head structural comparison with the well-characterized analog 2D216, (ii) class-level inference from the thiazole benzamide sulfone patent literature, and (iii) physicochemical property differentiation computed via PubChem [2]. Procuring scientists should treat this compound as a tool for hypothesis generation and SAR expansion rather than as a target-validated probe, and should independently confirm activity in their assay systems of interest.

Evidence Availability and Limitations
Data to verify
No peer-reviewed IC50/Ki/EC50 data identified for this compound as of 2026-04-30. Comparator 2D216 has published functional and kinase profiling data.
Suitable for hypothesis generation; confirm activity in intended assay
Procurement for de novo SAR exploration, not as target-validated probe
Data availability Evidence limitations Procurement caveats

Recommended Research Application Scenarios for N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide Based on Differentiated Evidence


Kinase Inhibitor SAR Expansion: Hinge-Binding Scaffold with Meta-Sulfonyl Vector

The compound's thiazole-amide core provides a recognized kinase hinge-binding motif, while the 3-ethylsulfonyl group extends toward solvent-accessible or selectivity pocket regions depending on the kinase target. Unlike 2D216, which was profiled against 50 kinases and found inactive [1], this compound's distinct benzamide substitution may confer kinase affinity. Use as a starting scaffold in ATP-competitive inhibitor design, leveraging the compound's lower molecular weight (400.51 vs. 455.59 for 2D216) for improved ligand efficiency. The 2,5-dimethylphenyl group can be diversified to explore hydrophobic pocket selectivity, while the meta-sulfonyl position allows vectoring toward different regions of the ATP-binding cleft than para-substituted analogs.

Calcium Channel Pharmacology Control Compound: Testing Scaffold Specificity

Since the conserved 2,5-dimethylphenyl thiazole core is shared with the validated calcium channel activator 2D216 [1], this compound serves as an ideal control to test whether calcium channel activation is driven by the thiazole-phenyl scaffold or the piperidine sulfonamide benzamide appendage. Researchers investigating the mechanism of 2D216 should procure this compound as a negative control to confirm that the 4-(piperidin-1-ylsulfonyl)benzamide moiety is essential for calcium channel activity. A side-by-side comparison in Fluo-4 AM calcium flux assays using THP-1 cells would directly establish the pharmacophoric requirements for activity.

Antiviral Benzamide Sulfone Lead Optimization Starting Point

The alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide class has demonstrated activity against hepatitis C virus in patent disclosures [2]. The 3-ethylsulfonyl substitution pattern on the target compound represents an underexplored vector within this antiviral chemotype. Researchers focused on antiviral drug discovery can use this compound as a basis for systematic SAR studies, varying the sulfonyl alkyl chain length and the phenyl substitution pattern to optimize antiviral potency and selectivity. The compound provides a complementary structural entry point distinct from the 2-benzamido-4-methylsulfonyl-thiazolides and 2-benzamido-5-methylsulfonyl-thiazolides previously described in the patent literature.

Physicochemical Property Benchmarking for Meta-Substituted Benzamide Sulfones

The compound's well-defined structure (InChI Key: NYXFRNJEGKYEGL-UHFFFAOYSA-N) and computed physicochemical properties (MW 400.51, HBD 1, HBA 5, no ionizable basic center) [3] make it suitable as a reference standard for calibrating computational models that predict solubility, permeability, and metabolic stability of meta-substituted benzamide sulfones. Contract research organizations and medicinal chemistry groups building predictive ADME models can use this compound as a calibration point within a broader set of thiazole-benzamide analogs to establish quantitative structure-property relationship (QSPR) models.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
Thiazole-amide hinge-binding scaffold with meta-sulfonyl vector
Kinase selectivity profiling and comparison to 2D216 control
Calcium channel pharmacology control
Conserved 2,5-dimethylphenyl thiazole core; distinct benzamide appendage
Fluo-4 AM calcium flux assay in THP-1 cells, side-by-side with 2D216
Antiviral benzamide sulfone lead optimization
Alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide chemotype
Antiviral SAR in hepatitis virus replicon or infection models
Physicochemical property benchmarking
Well-defined structure with computed MW 400.51, HBD 1, HBA 5
Calibration of in silico ADME models for meta-substituted benzamide sulfones
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